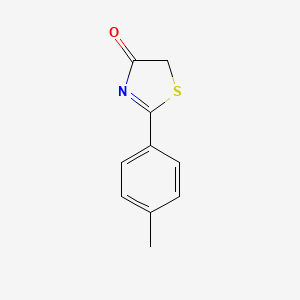

2-(4-Methylphenyl)-4(5H)-thiazolone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-2-4-8(5-3-7)10-11-9(12)6-13-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSFUVWCMTVCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-Methylphenyl)-4(5H)-thiazolone

Disclaimer: Specific experimental data for 2-(4-Methylphenyl)-4(5H)-thiazolone is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected basic properties, synthesis, and potential biological activities based on the well-established chemistry and pharmacology of the broader class of 2-aryl-4(5H)-thiazolones.

Introduction

The 4(5H)-thiazolone core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. When substituted at the 2-position with an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, the resulting 2-aryl-4(5H)-thiazolones present a class of compounds with significant potential in drug discovery. This technical guide consolidates the fundamental chemical and biological properties of this compound, providing a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Predicted Value / Range | Notes |

| Molecular Formula | C₁₀H₉NOS | - |

| Molecular Weight | 191.25 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white or pale yellow solid | Typical for this class of compounds. |

| Melting Point | 130-180 °C | Highly dependent on purity and crystalline form. For comparison, 2-Amino-4-(p-tolyl)thiazole has a melting point of 132-136 °C.[2] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | The aryl and thiazolone moieties confer lipophilic character. |

| pKa | 4.0 - 5.0 | The thiazolone ring possesses acidic protons, with the exact pKa influenced by substituents. |

Synthesis

A general and widely applicable method for the synthesis of 2-aryl-4(5H)-thiazolones involves the condensation of a thioamide with an α-haloacetic acid or its ester, followed by cyclization.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of 2-aryl-4(5H)-thiazolones and can be adapted for the specific synthesis of the title compound.

Step 1: Synthesis of 4-Methylbenzothioamide (Thioamide Formation)

A mixture of 4-methylbenzonitrile (1 equivalent) and O,O-diethyl dithiophosphate (1.5 equivalents) is heated at 70-80°C for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-methylbenzothioamide.

Step 2: Cyclization to form this compound

To a solution of 4-methylbenzothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and sodium acetate, is added ethyl bromoacetate (1.1 equivalents). The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with a solution of sodium ethoxide in ethanol and stirred at room temperature for 1-2 hours to facilitate cyclization. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to afford pure this compound.

Caption: General synthetic workflow for this compound.

Spectroscopic Properties

The following are the expected spectroscopic characteristics for this compound based on data from analogous 2-aryl-4-thiazolidinones and related thiazole derivatives.[3]

| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers | Interpretation |

| ¹H NMR (CDCl₃, δ ppm) | 7.8-8.0 (d, 2H), 7.2-7.4 (d, 2H), 3.9-4.1 (s, 2H), 2.4 (s, 3H) | Aromatic protons of the p-tolyl group, methylene protons of the thiazolone ring, and methyl protons. |

| ¹³C NMR (CDCl₃, δ ppm) | 170-175 (C=O), 160-165 (C=N), 140-145 (Ar-C), 130-135 (Ar-C), 128-130 (Ar-CH), 125-128 (Ar-CH), 30-35 (CH₂), 21-22 (CH₃) | Carbonyl, imine, aromatic, methylene, and methyl carbons. |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1720-1700 (C=O stretch), 1610-1590 (C=N stretch), 1500-1400 (Ar C=C stretch) | Characteristic vibrational modes of the functional groups present. |

| Mass Spectrometry | [M]⁺ at m/z 191 | Molecular ion peak corresponding to the molecular weight. |

Biological Activities and Potential Applications

Thiazole and thiazolidinone derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are lacking, the core structure is associated with several therapeutic potentials.

-

Antimicrobial Activity: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4]

-

Anticancer Activity: The 4-thiazolidinone scaffold is a well-known pharmacophore in the design of anticancer agents. Some derivatives have been shown to inhibit various cancer cell lines.[5][6]

-

Anti-inflammatory Activity: Certain thiazolidinone derivatives have been investigated for their anti-inflammatory effects.

Potential Mechanism of Action: EGFR Inhibition

Some 2-aryl-thiazol-4-one derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][7] The binding of these compounds to the ATP-binding site of the EGFR kinase domain can block downstream signaling pathways that promote cell proliferation and survival.

Caption: Potential inhibitory action on the EGFR signaling pathway.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is scarce, this guide provides a foundational understanding of its expected chemical and physical properties, a general synthetic route, and its likely biological activities based on the extensive research on related 2-aryl-4(5H)-thiazolones. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 4. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(4-Methylphenyl)thiazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-methylphenyl)thiazolidin-4-one, a heterocyclic compound belonging to the thiazolidin-4-one class. This family of compounds is of significant interest in medicinal chemistry due to its versatile biological activities. This document covers the chemical structure, IUPAC nomenclature, synthetic protocols, and a summary of the biological activities of related derivatives.

Chemical Structure and IUPAC Name

The chemical name 2-(4-Methylphenyl)-4(5H)-thiazolone is best understood under the systematic nomenclature for heterocyclic compounds. The core structure is a thiazolidin-4-one ring. The "(5H)" designation in the original query is somewhat unconventional for this scaffold, with "thiazolidin-4-one" being the more common and accepted term for the saturated ring system with a carbonyl group at the 4th position.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

IUPAC Name: 2-(4-Methylphenyl)thiazolidin-4-one[1]

Synonyms: 2-(p-Tolyl)thiazolidin-4-one

Molecular Formula: C₁₀H₁₁NOS

Molecular Weight: 193.27 g/mol

Synthesis of 2-(4-Methylphenyl)thiazolidin-4-one

The synthesis of 2-aryl-thiazolidin-4-ones is most commonly achieved through a one-pot, three-component condensation reaction. This versatile method involves the reaction of an aromatic aldehyde, an amine, and thioglycolic acid.[2][3] For the synthesis of the title compound, where the substituent at the N-3 position is a hydrogen atom, ammonia or a source of ammonia is used.

Experimental Protocol: Three-Component Condensation

This protocol is a representative method adapted from general procedures for the synthesis of 2-aryl-thiazolidin-4-ones.[2][3][4]

Materials:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Ammonium acetate (as an ammonia source)

-

Thioglycolic acid (mercaptoacetic acid)

-

Toluene (or another suitable solvent like ethanol or DMF)[2][4]

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

A mixture of 4-methylbenzaldehyde (1 equivalent), ammonium acetate (1.2 equivalents), and thioglycolic acid (1.1 equivalents) is refluxed in toluene.

-

The reaction is carried out using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(4-methylphenyl)thiazolidin-4-one as a solid.

Characterization:

The structure of the synthesized compound would be confirmed using standard spectroscopic methods:

-

¹H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl protons of the p-tolyl group, the methine proton at the C2 position of the thiazolidinone ring, the methylene protons at the C5 position, and a broad singlet for the N-H proton.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (around 170 ppm), the aromatic carbons, the methyl carbon, the C2 methine carbon, and the C5 methylene carbon.[5][6]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching, C=O stretching of the lactam (around 1680-1710 cm⁻¹), and aromatic C-H stretching.[3][7][8]

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

Caption: One-pot, three-component synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for the parent compound 2-(4-methylphenyl)thiazolidin-4-one is not extensively reported, the thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[9][10][11] These activities are highly dependent on the substituents at the N-3 and C-5 positions of the ring.

Overview of Activities

Derivatives of the thiazolidin-4-one core have demonstrated significant potential as:

-

Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10]

-

Anticancer agents: Showing cytotoxicity against various cancer cell lines, including breast, liver, and colon cancer.[9]

-

Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.[12]

-

Antiviral agents: Including activity against HIV reverse transcriptase.[13][14]

-

Antidiabetic agents: The related thiazolidinedione structure is a well-known class of antidiabetic drugs.[10]

Quantitative Data for 2-(p-Tolyl)thiazolidin-4-one Derivatives

The following table summarizes the biological activities of various derivatives where the 2-position is substituted with a p-tolyl or a related aryl group, and the N-3 position is varied. This data provides insight into the potential of this chemical class.

| Compound Structure | Target/Assay | Activity (IC₅₀ / MIC) | Reference |

| 2-Phenyl-3-p-tolylthiazolidin-4-one | Synthesis Model | High Yield (72%) | [2] |

| 3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-one | Acetylcholinesterase (AChE) Inhibition (Hippocampus) | IC₅₀ = 4.46 µM | [5][6] |

| 3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-one | Acetylcholinesterase (AChE) Inhibition (Cerebral Cortex) | IC₅₀ = 6.83 µM | [5][6] |

| 2-(Aryl)-3-(pyrimidin-2-yl)-thiazolidin-4-ones | Anti-HIV-RT Activity | IC₅₀ = 2.91 µM (for a 2-(2,6-dichlorophenyl) analog) | [13] |

| 2-Aryl-3-aryl-thiazolidin-4-ones | Antibacterial (Klebsiella pneumoniae) | MIC = 12.5 µg/mL (for an imidazole-bearing N-3 substituent) | [3] |

Structure-Activity Relationship (SAR) Logical Diagram

The biological activity of the 2-aryl-thiazolidin-4-one scaffold is significantly influenced by the nature and position of substituents. The following diagram illustrates these general relationships.

Caption: Key positions for substitution on the thiazolidin-4-one ring that affect biological activity.

Conclusion

2-(4-Methylphenyl)thiazolidin-4-one represents a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis via multicomponent reactions allows for the generation of diverse chemical libraries. While the biological profile of the parent N-H compound is not extensively detailed, the wealth of data on its N-3 substituted derivatives highlights the significant potential of this class of molecules. Further investigation into the specific activities of 2-(4-methylphenyl)thiazolidin-4-one and its derivatives is warranted to explore its full therapeutic potential, particularly in the development of novel antimicrobial and anticancer agents. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic system.

References

- 1. 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one | C16H15NOS | CID 3107224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orientjchem.org [orientjchem.org]

- 12. mdpi.com [mdpi.com]

- 13. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 14. researchgate.net [researchgate.net]

Navigating the Thiazolone Landscape: A Technical Guide to 2-(4-Methylphenyl)-4(5H)-thiazolone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties and potential synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone. Extensive database searches indicate that this specific chemical entity is not widely cataloged, lacking a dedicated CAS number and publicly available experimental data. This suggests that it may be a novel or less-studied compound.

This document provides essential information on closely related, structurally similar compounds for which data is available, offering a comparative context for researchers. Furthermore, a putative synthesis pathway for the title compound is proposed based on established methodologies for analogous thiazolone structures.

Physicochemical Data of this compound and a Comparative Analysis of Its Isomers

While no experimental data for this compound is readily available, its molecular formula is C10H9NOS, yielding a theoretical molecular weight of 191.25 g/mol . For the benefit of researchers, the following table summarizes the physicochemical properties of several commercially available and studied isomers and derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound | Not Found | C10H9NOS | 191.25 (Theoretical) | The focus of this guide; data is not readily available. |

| 4-(4-Methylphenyl)-2,3-dihydro-1,3-thiazol-2-one | 2103-90-4 | C10H9NOS | 191.25 | An isomeric thiazolone with a different substitution pattern.[1] |

| 2-Amino-4-(p-tolyl)thiazole | 2103-91-5 | C10H10N2S | 190.26 | An amino-substituted isomer.[2] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through the reaction of a thioamide with an α-haloacetic acid, a common method for constructing the 4-thiazolidinone core.

Experimental Protocol:

-

Synthesis of 4-methylbenzothioamide: 4-methylbenzonitrile is reacted with hydrogen sulfide in the presence of a base, such as sodium hydrosulfide, in a polar solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion.

-

Cyclization to form this compound: The resulting 4-methylbenzothioamide is then reacted with a 2-haloacetic acid, such as 2-chloroacetic acid, in the presence of a base (e.g., sodium acetate) and a suitable solvent (e.g., acetic anhydride). The reaction mixture is heated to facilitate the cyclization and formation of the thiazolone ring.

-

Purification: The crude product can be purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Potential Signaling Pathways and Biological Activities

While no specific biological data exists for this compound, the thiazolidinone scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Derivatives have been reported to act as inhibitors of various enzymes and as modulators of signaling pathways. For instance, some thiazolidinone-containing compounds have been investigated for their potential as anticancer, antidiabetic, and antimicrobial agents.

The logical relationship for investigating the biological activity of a novel thiazolidinone derivative is depicted below.

Caption: Drug discovery workflow for a novel compound.

This guide serves as a foundational resource for researchers interested in this compound. While direct experimental data remains elusive, the provided information on related compounds and a potential synthetic route offers a solid starting point for further investigation.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-4(5H)-thiazolone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of these molecules relies on the efficient and controlled preparation of key starting materials. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain the necessary precursors for this compound, focusing on the preparation of 4-methylbenzaldehyde and thioglycolic acid, and their subsequent condensation to form the desired thioamide intermediate, a crucial step in the thiazolone ring formation.

Core Synthetic Pathways

The synthesis of this compound typically proceeds through a two-step process. The first critical step is the formation of a thioamide intermediate, 4-methylbenzenecarbothioamide, from 4-methylbenzaldehyde. The second step involves the cyclization of this thioamide with a derivative of thioglycolic acid to form the final thiazolone ring.

Caption: General synthetic pathway for this compound.

Starting Material 1: 4-Methylbenzaldehyde (p-Tolualdehyde)

4-Methylbenzaldehyde is a commercially available aromatic aldehyde that serves as the backbone for the "2-(4-methylphenyl)" portion of the target molecule. While readily purchasable, understanding its synthesis provides deeper insight into potential impurities and alternative sourcing.

Synthesis of 4-Methylbenzaldehyde

One common laboratory and industrial method for the synthesis of 4-methylbenzaldehyde is the oxidation of p-xylene.

Caption: Synthesis of 4-Methylbenzaldehyde from p-Xylene.

Starting Material 2: Thioglycolic Acid

Thioglycolic acid is a key reagent that provides the sulfur and the C4 and C5 atoms of the thiazolone ring. Its synthesis is well-established.

Synthesis of Thioglycolic Acid

A prevalent method for producing thioglycolic acid involves the reaction of monochloroacetic acid with an alkali metal hydrosulfide.[1]

Caption: Synthesis of Thioglycolic Acid.

Synthesis of the Key Intermediate: 4-Methylbenzenecarbothioamide

The formation of the thioamide is a pivotal step. The Kindler modification of the Willgerodt reaction is a widely used method for the synthesis of thioamides from aldehydes.[2][3][4] This reaction typically involves the condensation of an aldehyde, an amine, and elemental sulfur.

Experimental Protocol: Kindler Thioamide Synthesis[3]

Materials:

-

4-Methylbenzaldehyde

-

Amine (e.g., morpholine or other secondary amine)

-

Elemental Sulfur

-

Solvent (e.g., 1-methyl-2-pyrrolidone (NMP) or a high-boiling point solvent)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzaldehyde, the amine, and elemental sulfur in appropriate molar ratios.

-

Add the solvent and heat the mixture to a specified temperature (typically 110-180°C) with vigorous stirring.

-

The reaction can be carried out using conventional heating or under microwave irradiation to enhance the reaction rate.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a suitable workup, which may involve pouring the mixture into water, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-methylbenzenecarbothioamide.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| 4-Methylbenzaldehyde | 120.15 | 1 | - | - |

| Amine | Varies | 1-1.2 | - | - |

| Sulfur | 32.07 | 1-1.5 | - | - |

| 4-Methylbenzenecarbothioamide | 151.24 | - | Good to excellent | [3] |

Final Step: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized 4-methylbenzenecarbothioamide with a thioglycolic acid derivative, typically an ester like ethyl chloroacetate or chloroacetic acid itself.

Experimental Protocol: Thiazolone Ring Formation

Materials:

-

4-Methylbenzenecarbothioamide

-

Ethyl chloroacetate or Chloroacetic acid

-

Base (e.g., sodium acetate, triethylamine)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve 4-methylbenzenecarbothioamide in a suitable solvent in a reaction flask.

-

Add the base to the solution and stir.

-

Add ethyl chloroacetate or chloroacetic acid to the reaction mixture.

-

Heat the mixture to reflux for a specified period, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 4-Methylbenzenecarbothioamide | 151.24 | 1 | - |

| Ethyl chloroacetate | 122.55 | 1-1.2 | Good |

| This compound | 191.26 | - | Good |

Summary of Starting Materials and Intermediates

| Compound | Structure | Role |

| 4-Methylbenzaldehyde | C₈H₈O | Aromatic aldehyde precursor |

| Thioglycolic Acid | C₂H₄O₂S | Thiazolone ring precursor |

| 4-Methylbenzenecarbothioamide | C₈H₉NS | Key thioamide intermediate |

| This compound | C₁₀H₉NOS | Final product |

Conclusion

The synthesis of the starting materials for this compound is a well-established process rooted in fundamental organic chemistry principles. The key to a successful synthesis lies in the efficient preparation of the 4-methylbenzenecarbothioamide intermediate via methods like the Kindler reaction, followed by a robust cyclocondensation with a thioglycolic acid derivative. By understanding and optimizing these core reactions, researchers and drug development professionals can ensure a reliable supply of this important heterocyclic scaffold for further investigation and application.

References

Navigating the Solubility Landscape of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide

For Immediate Release

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. Understanding the solubility of these compounds is a critical first step in translating their therapeutic potential into viable drug candidates. Poor aqueous solubility can significantly hinder bioavailability and impede the drug development process. This guide, therefore, presents a general, robust experimental protocol for solubility determination and discusses the potential biological context of this class of compounds.

Illustrative Solubility Profile

Due to the absence of specific experimental data for 2-(4-Methylphenyl)-4(5H)-thiazolone, the following table presents a hypothetical yet plausible solubility profile in a range of common laboratory solvents. This data is intended for illustrative purposes to guide solvent selection for analytical and formulation studies. The actual solubility should be determined experimentally.

| Solvent | Type | Expected Solubility Category | Hypothetical Value (mg/mL) |

| Water | Polar Protic | Poorly Soluble | < 0.1 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Poorly Soluble | < 0.1 |

| Methanol | Polar Protic | Sparingly to Soluble | 1 - 10 |

| Ethanol | Polar Protic | Sparingly to Soluble | 1 - 10 |

| Acetone | Polar Aprotic | Soluble | 10 - 50 |

| Acetonitrile | Polar Aprotic | Soluble | 10 - 50 |

| Dichloromethane (DCM) | Nonpolar | Freely Soluble | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | > 100 |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and UV-Vis Spectroscopy

This section details a standard operating procedure for determining the thermodynamic solubility of a compound such as this compound.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The λmax for the compound should be predetermined by scanning a dilute solution across a range of wavelengths (e.g., 200-400 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation of the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the compound in the original saturated solution. This value represents the thermodynamic solubility of the compound in the tested solvent.

-

Caption: Experimental workflow for solubility determination.

Biological Context and Signaling Pathways

Thiazolidinone derivatives are recognized for their diverse pharmacological activities, with many exhibiting potent anticancer effects. These compounds often exert their activity by interacting with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for cell growth and survival. Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The diagram below illustrates a simplified overview of the EGFR signaling pathway, a potential target for 2-aryl-4(5H)-thiazolone derivatives.

Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a plausible synthetic route for the compound 2-(4-Methylphenyl)-4(5H)-thiazolone. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages data from closely related structural analogs to predict its spectroscopic profile. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel thiazolone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | H-2', H-6' |

| ~7.25 | d | 2H | H-3', H-5' |

| ~4.10 | s | 2H | H-5 (CH₂) |

| ~2.40 | s | 3H | Methyl (CH₃) |

Note: Chemical shifts are approximate and based on analogs. The aromatic protons (H-2'/H-6' and H-3'/H-5') are expected to appear as doublets due to ortho-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C-4 (C=O) |

| ~165.0 | C-2 (C=N) |

| ~142.0 | C-4' |

| ~130.0 | C-1' |

| ~129.5 | C-3', C-5' |

| ~128.0 | C-2', C-6' |

| ~35.0 | C-5 (CH₂) |

| ~21.5 | Methyl (CH₃) |

Note: The carbonyl carbon (C-4) is expected to be the most downfield signal. The assignments are based on computational predictions and data from similar heterocyclic systems.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (CH₂) |

| ~1720 | Strong | C=O stretch (thiazolone) |

| ~1610 | Strong | C=N stretch (imine) |

| ~1580 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | C-S stretch |

Note: The most characteristic peaks are the strong carbonyl absorption around 1720 cm⁻¹ and the imine stretch around 1610 cm⁻¹.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Exact Mass | 191.0405 |

| Predicted M⁺ Peak | m/z 191 |

Note: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Experimental Protocols

The following section outlines a general synthetic procedure for 2-aryl-4(5H)-thiazolones and standard protocols for acquiring the spectroscopic data.

Synthesis of this compound

A common method for synthesizing this class of compounds is the Hantzsch thiazole synthesis, adapted for thiazolones. This typically involves the cyclocondensation of a thioamide with an α-haloacetic acid or its ester.

Reaction Scheme: 4-Methylthiobenzamide + Ethyl 2-chloroacetate → this compound

Materials:

-

4-Methylthiobenzamide

-

Ethyl 2-chloroacetate or Chloroacetic acid

-

A suitable base (e.g., sodium acetate, triethylamine)

-

A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

A mixture of 4-methylthiobenzamide (1 equivalent) and chloroacetic acid (1.1 equivalents) in a solvent like ethanol is prepared.

-

A base such as anhydrous sodium acetate (2 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux for several hours (typically 4-8 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be recorded using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) is recommended.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to support the proposed structure.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Technical Guide to the Biological Activities of Thiazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a core scaffold in a multitude of synthetic compounds with significant therapeutic potential. Derivatives of this structure, particularly thiazolones and related compounds, have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and various enzyme-inhibiting properties. This technical guide provides an in-depth overview of the primary biological activities of thiazolone derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows. The information is curated to support researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Thiazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiazolone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values.

Table 1: Anticancer Activity of Selected Thiazolone Derivatives

| Compound | Cancer Cell Line | Activity | Value | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | IC50 | 2.57 ± 0.16 µM | [1] |

| HepG2 (Liver) | IC50 | 7.26 ± 0.44 µM | [1] | |

| Compound 16 | HT29 (Colon) | logGI50 | -6.37 | [2] |

| Naphthalene-azine-thiazole 6a | OVCAR-4 (Ovarian) | IC50 | 1.569 ± 0.06 µM | [3] |

| Compound 4d | HCT-116 (Colon) | IC50 | 2.31 ± 0.43 µM | [4] |

| HepG2 (Liver) | IC50 | 2.31 ± 0.43 µM | [4] |

| Compound 4c (thiazolylhyrazono-thiazole) | HCT-116 (Colon) | IC50 | 2.94 ± 0.62 µM |[4] |

Mechanisms of Action

Kinase Inhibition: A primary mechanism for the anticancer effects of thiazolones is the inhibition of protein kinases crucial for tumor angiogenesis and proliferation.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[5][6] Several thiazolone derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 4c demonstrated significant VEGFR-2 inhibition with an IC50 of 0.15 µM.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is common in many cancers.[7][8][9] Naphthalene-azine-thiazole derivative 6a was found to inhibit PI3Kα with an IC50 value of 0.225 ± 0.01 μM, leading to a powerful decrease in Akt and mTOR phosphorylation.[3]

References

- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 6. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

In Silico Prediction of 2-(4-Methylphenyl)-4(5H)-thiazolone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methods utilized to predict the bioactivity of 2-(4-Methylphenyl)-4(5H)-thiazolone and its derivatives. Thiazolidin-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the computational approaches, including molecular docking and ADMET prediction, used to elucidate the therapeutic potential of these compounds. Furthermore, it details generalized experimental protocols for validating in silico findings and presents putative mechanisms of action. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the thiazolone core.

Introduction

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The scaffold's versatility allows for substitutions at various positions, leading to a wide array of biological activities. The this compound moiety, in particular, has been investigated for its potential as an anticancer and antimicrobial agent. In silico prediction methods play a crucial role in the early stages of drug discovery by enabling the rapid screening of large compound libraries, prediction of pharmacokinetic properties, and elucidation of potential mechanisms of action, thereby reducing the time and cost associated with experimental studies.

In Silico Bioactivity Prediction

Computational approaches are instrumental in predicting the biological activity and druggability of this compound and its analogs. These methods primarily include molecular docking to identify potential biological targets and predict binding affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the pharmacokinetic properties of the compounds.

Molecular Docking Studies

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a specific protein target. For thiazolidin-4-one derivatives, docking studies have been conducted against various targets implicated in cancer and microbial infections.

Potential Anticancer Targets:

-

Kinases: Receptor tyrosine kinases are often implicated in cancer progression, and their inhibition is a key therapeutic strategy.

-

Tubulin: Inhibition of tubulin polymerization can lead to mitotic arrest and cell death in cancer cells.

-

Carbonic Anhydrases: These enzymes are involved in the regulation of pH in tumors, and their inhibition can disrupt cancer cell growth.

Potential Antimicrobial Targets:

-

E. coli MurB: This enzyme is involved in the biosynthesis of the bacterial cell wall, making it a target for antibacterial agents.

-

CYP51 (Lanosterol 14α-demethylase): This enzyme is crucial for fungal cell membrane synthesis and is a common target for antifungal drugs.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is essential for evaluating the drug-likeness of a compound. Online tools and software are used to calculate various physicochemical and pharmacokinetic parameters.

Key ADMET Parameters:

-

Lipinski's Rule of Five: This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans. The parameters include molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors.

-

Topological Polar Surface Area (TPSA): This parameter is a good indicator of drug absorption and brain penetration.

-

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which affects its absorption and distribution.

-

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.

-

CYP450 Inhibition: Predicts the potential of the compound to inhibit cytochrome P450 enzymes, which can lead to drug-drug interactions.

-

Toxicity Prediction: In silico models can predict various toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various thiazolidin-4-one derivatives against different cancer cell lines and microbial strains. It is important to note that these data are for a range of derivatives and not exclusively for this compound, for which specific public data is limited.

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(aryl)-4-thiazolidinone derivative | HCT116 | 12.83 | [1] |

| Thiazolidinone-isatin hybrid 7g | A549, MCF-7 | 40 | [2] |

| Thiazolidinone-isatin hybrid 7g | PC3 | 50 | [2] |

Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 3-(4-(1H-imidazolylmethyl)phenyl)-substituted 2-arylthiazolidin-4-ones | Klebsiella pneumoniae | 12.5 | [3] |

| 2,3-diaryl-thiazolidin-4-one 5 | S. Typhimurium | 8-60 | [4] |

| 2-(arylimino)thiazolidin-4-one 4c | Staphylococcus aureus | 5 (µM) | [5] |

| 2-(arylimino)thiazolidin-4-one 4c | Staphylococcus epidermidis | 2.5 (µM) | [5] |

| 2-(arylimino)thiazolidin-4-one 4c | Enterococcus faecalis | 2.5 (µM) | [5] |

Experimental Protocols

The following sections provide generalized methodologies for the experimental validation of in silico predictions for this compound bioactivity.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound dissolved in DMSO (final DMSO concentration should be non-toxic to the cells, typically <0.5%).

-

MTT Assay: After a specified incubation period (e.g., 48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

-

Bacterial/Fungal Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Salmonella Typhimurium) and fungi (e.g., Candida albicans) are used.

-

Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared inoculum is added to each well containing the compound dilutions. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at a specific wavelength.

Visualizations

Experimental and Computational Workflow

Caption: A generalized workflow for the in silico prediction and experimental validation of this compound bioactivity.

Putative Signaling Pathway: Kinase Inhibition

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of this compound via the inhibition of a Receptor Tyrosine Kinase (RTK).

Conclusion

The in silico prediction of bioactivity for this compound and its derivatives is a powerful approach to accelerate the drug discovery process. Molecular docking studies have identified potential anticancer and antimicrobial targets, while ADMET predictions have provided insights into their drug-likeness. Although specific experimental data for the parent compound is limited, the broader class of thiazolidin-4-ones demonstrates significant therapeutic potential. Further experimental validation, guided by in silico findings, is crucial to fully elucidate the pharmacological profile of this compound and to develop novel drug candidates based on this promising scaffold.

References

- 1. Synthesis, antimicrobial, anticancer evaluation of 2-(aryl)-4- thiazolidinone derivatives and their QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

The 4(5H)-Thiazolone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4(5H)-thiazolone moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the 4(5H)-thiazolone core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology, infectious diseases, and inflammation.

Synthesis of the 4(5H)-Thiazolone Core: The Knoevenagel Condensation

A primary and efficient method for the synthesis of 5-ylidene-4(5H)-thiazolone derivatives is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, a 4-thiazolidinone derivative, with an aldehyde or ketone, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation for 5-Benzylidene-2-(phenylamino)-4(5H)-thiazolone

This protocol provides a general procedure for the synthesis of a representative 5-ene-4-thiazolidinone.

Materials:

-

2-(Phenylamino)-4(5H)-thiazolone

-

Benzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(phenylamino)-4(5H)-thiazolone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Cooldown: Once the reaction is complete (typically within 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.

-

Precipitation and Filtration: Upon cooling, the product will often precipitate out of the solution. If not, the slow addition of cold water can induce precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying and Purification: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent like ethanol or glacial acetic acid to obtain the pure 5-benzylidene-2-(phenylamino)-4(5H)-thiazolone.

General workflow for the synthesis of 4(5H)-thiazolone derivatives.

Therapeutic Applications and Biological Activities

The 4(5H)-thiazolone core has been extensively investigated for a range of pharmacological activities. The following sections highlight its prominent roles as an anticancer, antimicrobial, and anti-inflammatory agent, with quantitative data summarized for comparative analysis.

Anticancer Activity

Derivatives of 4(5H)-thiazolone have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular targets like tubulin and various protein kinases.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 4(5H)-thiazolone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[1][2]

Mechanism of tubulin polymerization inhibition by 4(5H)-thiazolones.

Mechanism of Action: Kinase Inhibition (EGFR and VEGFR-2)

Certain 4(5H)-thiazolone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Overexpression and mutations of these kinases are hallmarks of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, 4(5H)-thiazolones can inhibit downstream signaling pathways, thereby suppressing tumor growth and metastasis.[5][6]

Inhibition of EGFR/VEGFR-2 signaling by 4(5H)-thiazolones.

Table 1: Anticancer Activity of Representative 4(5H)-Thiazolone Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | Tubulin Polymerization | HCT-116 | 2.89 | [1] |

| HepG-2 | 3.54 | [1] | ||

| MCF-7 | 4.17 | [1] | ||

| 5a | Tubulin Polymerization | HCT-116 | 3.12 | [1] |

| HepG-2 | 4.28 | [1] | ||

| MCF-7 | 5.03 | [1] | ||

| 8f | Tubulin Polymerization | HCT-116 | 5.21 | [1] |

| HepG-2 | 6.83 | [1] | ||

| MCF-7 | 7.94 | [1] | ||

| 7g | EGFR | A549 | 3.92 | [4] |

| T-47D | 0.88 | [4] | ||

| 7m | EGFR | A549 | 6.53 | [4] |

| T-47D | 0.75 | [4] | ||

| 4b | VEGFR-2 | MDA-MB-231 | - | [3] |

| 4d | VEGFR-2 | MDA-MB-231 | - | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microtiter plates

-

4(5H)-Thiazolone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4(5H)-thiazolone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

The 4(5H)-thiazolone scaffold is also a promising platform for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 2: Antimicrobial Activity of Representative 4(5H)-Thiazolone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4f | C. glabrata (ATCC 24433) | 31.25 | [7] |

| 4b | K. pneumoniae (NCTC 9633) | 62.5 | [7] |

| 4c | E. coli (ATCC 25922) | 31.25 | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

4(5H)-Thiazolone test compounds

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Spectrophotometer or McFarland standards

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the 4(5H)-thiazolone compounds in the appropriate broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and 4(5H)-thiazolone derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: COX/LOX Inhibition

The anti-inflammatory effects of some 4(5H)-thiazolones are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting COX and/or LOX, these compounds can reduce the cardinal signs of inflammation.

Table 3: Anti-inflammatory Activity of a Representative 4(5H)-Thiazolone Derivative

| Compound ID | Assay | % Inhibition | Reference |

| Dabufelone | Carrageenan-induced paw edema | Not specified | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

4(5H)-Thiazolone test compound

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Perspectives

The 4(5H)-thiazolone core represents a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action and pharmacokinetic profiles to pave the way for the development of next-generation therapeutics.

References

- 1. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. "Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibito" by Amgad Albohy [buescholar.bue.edu.eg]

- 5. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method offers a streamlined and effective route to this compound, which serves as a key intermediate for the synthesis of various biologically active molecules. These protocols are specifically designed for researchers, scientists, and professionals in the field of drug development.

Introduction

Thiazolidin-4-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-aryl substituted 4-thiazolidinone core, in particular, is a privileged scaffold in the design of novel therapeutic agents. The target molecule, this compound, is a key building block for the development of more complex molecules with potential therapeutic applications.

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot, three-component synthesis described herein provides a more efficient and atom-economical alternative, making it a valuable methodology for synthetic and medicinal chemists.

Principle of the Method

The one-pot synthesis of this compound involves a three-component condensation reaction between 4-methylbenzaldehyde, thiourea, and an α-haloacetic acid ester, such as ethyl bromoacetate. The reaction proceeds through the initial formation of a thiourea-aldehyde adduct, which then undergoes cyclization with the α-haloacetic acid ester to form the thiazolidinone ring. The use of a suitable base and solvent is crucial for promoting the reaction and achieving high yields.

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of this compound.

Materials and Reagents

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Thiourea

-

Ethyl bromoacetate

-

Anhydrous Sodium Acetate

-

Ethanol

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Purification apparatus (e.g., column chromatography system)

Synthesis of this compound

A mixture of 4-methylbenzaldehyde (1.20 g, 10 mmol), thiourea (0.76 g, 10 mmol), and anhydrous sodium acetate (2.46 g, 30 mmol) in absolute ethanol (50 mL) is stirred in a round-bottom flask. To this suspension, ethyl bromoacetate (1.67 g, 10 mmol) is added dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

Upon completion of the reaction, the mixture is allowed to cool to room temperature. The solvent is removed under reduced pressure, and the resulting residue is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/DMF) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 160-162 °C |

| Yield | 75-85% (after purification) |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |

Table 1: Summary of Quantitative Data for the Synthesized Compound.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and potential applications.

Caption: Experimental workflow for the one-pot synthesis.

Caption: Potential signaling pathway modulation by thiazolidinone derivatives.

Applications in Drug Development

The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. By modifying the substituents at various positions of the thiazolidinone ring, researchers can fine-tune the biological activity of the resulting compounds. This scaffold has been incorporated into molecules targeting a variety of diseases, highlighting its importance in modern drug discovery efforts.

Conclusion

The one-pot synthesis protocol outlined in this document provides a straightforward and efficient method for the preparation of this compound. This approach is well-suited for laboratory-scale synthesis and can be adapted for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The availability of this robust synthetic route will facilitate further research into the therapeutic potential of 4-thiazolidinone derivatives.

Application Notes and Protocols for the Purification of 2-(4-Methylphenyl)-4(5H)-thiazolone by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methylphenyl)-4(5H)-thiazolone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and related thiazolone derivatives can result in the formation of impurities, necessitating an effective purification strategy.[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol and application notes for the purification of this compound via recrystallization, based on general principles and procedures for similar compounds.

Data Presentation

The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures. Below is a summary of potential solvents and typical parameters for the recrystallization of thiazolone and related heterocyclic compounds.[2]

Table 1: Solvent Selection and Recrystallization Parameters

| Solvent System | Boiling Point (°C) | Typical Starting Solvent Volume (mL/g of crude product) | Cooling Protocol | Expected Purity |

| Ethanol | 78 | 10 - 20 | Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C | >98% |

| Isopropanol | 82 | 15 - 25 | Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C | >98% |

| Ethyl Acetate | 77 | 20 - 30 | Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C | >97% |

| Toluene | 111 | 15 - 25 | Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C | >98% |

| Ethanol/Water | Variable | Titrate with water until persistent cloudiness at boiling point | Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C | >99% |

| Acetone/Hexane | Variable | Titrate with hexane until persistent cloudiness at boiling point | Slow cooling to room temperature, followed by 1-2 hours at 0-4 °C | >98% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

References

Application Note: Chromatographic Separation of 2-(4-Methylphenyl)-4(5H)-thiazolone Isomers

[AN-24MT4T-01]

Abstract

This application note details a systematic approach for the chromatographic separation of isomers of 2-(4-Methylphenyl)-4(5H)-thiazolone. Given the potential for positional isomerism (e.g., substitution on the phenyl ring) and tautomerism in the thiazolone ring, achieving baseline separation is critical for accurate quantification and characterization in research, development, and quality control settings. This document provides a recommended high-performance liquid chromatography (HPLC) method development strategy, starting with a standard reversed-phase column and progressing to more specialized columns if necessary.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this compound can often lead to the formation of various isomers, including positional isomers (e.g., 2-(2-methylphenyl)- or 2-(3-methylphenyl)-4(5H)-thiazolone) and tautomers. The ability to separate and quantify these isomers is crucial for understanding structure-activity relationships, ensuring purity of drug candidates, and controlling reaction outcomes. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of such closely related compounds.[1][2][3] This note provides a generalized protocol for developing a robust HPLC method for the separation of this compound isomers.

Experimental Workflow

The development of a successful separation method often follows an iterative process of selecting a column and mobile phase, evaluating the separation, and optimizing the conditions.

Caption: HPLC Method Development Workflow for this compound Isomer Separation.

Recommended Protocols

Protocol 1: Initial Screening with a Reversed-Phase C18 Column

This protocol serves as a starting point for most small molecule separations.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

HPLC grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

Triethylamine (TEA) or ammonia solution

-

Isomer reference standards

2. Sample Preparation:

-

Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in a suitable solvent (e.g., ACN or MeOH).

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

3. Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |